molecular formula C17H18N2 B11860060 N-((1H-Indol-3-yl)methyl)-2-phenylethanamine

N-((1H-Indol-3-yl)methyl)-2-phenylethanamine

Cat. No.: B11860060
M. Wt: 250.34 g/mol
InChI Key: MQFWXPWDWUNDLQ-UHFFFAOYSA-N
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Description

N-((1H-Indol-3-yl)methyl)-2-phenylethanamine is a compound that features an indole moiety linked to a phenylethanamine structure. Indole derivatives are significant in medicinal chemistry due to their presence in various natural products and pharmaceuticals. This compound is of interest due to its potential biological activities and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1H-Indol-3-yl)methyl)-2-phenylethanamine typically involves the reaction of indole derivatives with phenylethanamine under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the indole, followed by nucleophilic substitution with a halogenated phenylethanamine . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-((1H-Indol-3-yl)methyl)-2-phenylethanamine can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of indole-3-carboxylic acid derivatives.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of halogenated indole derivatives.

Scientific Research Applications

N-((1H-Indol-3-yl)methyl)-2-phenylethanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-((1H-Indol-3-yl)methyl)-2-phenylethanamine involves its interaction with specific molecular targets. The indole moiety can bind to proteins and enzymes, modulating their activity. This compound may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The phenylethanamine structure can interact with neurotransmitter receptors, influencing neurological pathways.

Comparison with Similar Compounds

Similar Compounds

    Tryptamine: An indole derivative with a similar structure but different biological activities.

    Serotonin: A neurotransmitter with an indole moiety, involved in mood regulation.

    Psilocybin: A psychedelic compound with an indole structure, known for its psychoactive effects.

Uniqueness

N-((1H-Indol-3-yl)methyl)-2-phenylethanamine is unique due to its combination of an indole moiety and a phenylethanamine structure, which imparts distinct chemical and biological properties. Its potential to inhibit tubulin polymerization and interact with neurotransmitter receptors makes it a valuable compound for research in multiple fields .

Properties

Molecular Formula

C17H18N2

Molecular Weight

250.34 g/mol

IUPAC Name

N-(1H-indol-3-ylmethyl)-2-phenylethanamine

InChI

InChI=1S/C17H18N2/c1-2-6-14(7-3-1)10-11-18-12-15-13-19-17-9-5-4-8-16(15)17/h1-9,13,18-19H,10-12H2

InChI Key

MQFWXPWDWUNDLQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNCC2=CNC3=CC=CC=C32

Origin of Product

United States

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